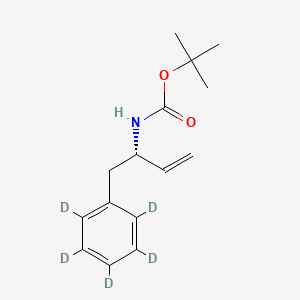

(S)-3-Boc-amino-4-phenyl-d5-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group and a deuterium-labeled phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Boc-amino-4-phenyl-d5-1-butene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenyl-1-butene and deuterium-labeled benzene.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

Deuterium Labeling: The phenyl group is labeled with deuterium through a hydrogen-deuterium exchange reaction using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing techniques such as chromatography and recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-Boc-amino-4-phenyl-d5-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with electrophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

(S)-3-Boc-amino-4-phenyl-d5-1-butene serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it useful in the development of pharmaceuticals and agrochemicals. The Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and reactivity during synthetic processes.

Key Reactions Involving this compound:

- Amine Coupling Reactions : The compound can be utilized to synthesize amides and other nitrogen-containing compounds through coupling reactions.

- Peptide Synthesis : It acts as a building block in peptide synthesis, where the Boc group can be removed under mild acidic conditions to yield free amines.

- Chiral Synthesis : The presence of a chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. The compound's derivatives have shown promise in various biological activities, including anti-inflammatory and anticancer properties.

Case Studies Highlighting Medicinal Applications:

- Anti-inflammatory Research : A study explored the use of derivatives of this compound in modulating interleukin-6 expression, indicating potential applications in treating inflammatory diseases such as arthritis and asthma .

- Cancer Therapeutics : Research has indicated that compounds derived from this compound can inhibit cancer cell proliferation, providing a basis for developing new anticancer agents .

Mecanismo De Acción

The mechanism of action of (S)-3-Boc-amino-4-phenyl-d5-1-butene involves its interaction with specific molecular targets and pathways. The compound’s chiral center and deuterium labeling can influence its binding affinity and selectivity towards enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for further functionalization and interaction with biological targets.

Comparación Con Compuestos Similares

- (S)-3-amino-4-phenyl-1-butene

- (S)-3-Boc-amino-4-phenyl-1-butene

- (S)-3-Boc-amino-4-phenyl-d5-1-pentene

Comparison:

Structural Differences: The presence of deuterium labeling in (S)-3-Boc-amino-4-phenyl-d5-1-butene distinguishes it from its non-deuterated counterparts, potentially affecting its chemical and biological properties.

Unique Properties: The deuterium labeling can enhance the compound’s metabolic stability and reduce the rate of oxidative degradation, making it a valuable tool in drug development and metabolic studies.

Actividad Biológica

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a chiral amine compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a phenyl substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

The compound's structure includes:

- A Boc group that enhances stability and solubility.

- A phenyl ring which may contribute to lipophilicity and biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. For instance, studies on oxygenated chalcone derivatives have demonstrated their ability to selectively inhibit MAO-B, suggesting that this compound might exhibit similar properties .

Anticancer Activity

The potential anticancer properties of this compound have been explored through its ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. While specific studies on this compound are sparse, the structural analogs have shown effectiveness against various cancer types.

Data Table: Biological Activities of Related Compounds

Case Studies

- Monoamine Oxidase Inhibition : A study documented the synthesis and evaluation of various chalcone derivatives, highlighting their ability to inhibit MAO-B selectively. These findings suggest that similar structural motifs present in this compound could confer similar inhibitory effects .

- Anticancer Research : Investigations into related compounds have shown that modifications to the phenyl ring can significantly enhance anticancer properties. For instance, certain phenyl-substituted alkenes have been reported to induce apoptosis in breast cancer cell lines, indicating a potential pathway for this compound .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1/i6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-KEAYUXCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=C)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.